molecular formula C15H14O B089425 1,3-Diphenylacetone CAS No. 102-04-5

1,3-Diphenylacetone

Cat. No.: B089425
CAS No.: 102-04-5
M. Wt: 210.27 g/mol
InChI Key: YFKBXYGUSOXJGS-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

1,3-Diphenylacetone, also known as Dibenzyl ketone, is an organic compound composed of two benzyl groups attached to a central carbonyl group . The primary targets of this compound are the central carbonyl carbon atom, which is electrophilic, and the two adjacent carbon atoms, which are slightly nucleophilic .

Mode of Action

The interaction of this compound with its targets results in the central carbonyl carbon atom being electrophilic and the two adjacent carbon atoms slightly nucleophilic . This property makes it frequently used in an aldol condensation reaction with benzil (a dicarbonyl) and base to create tetraphenylcyclopentadienone .

Biochemical Pathways

The primary biochemical pathway that this compound is involved in is the aldol condensation reaction . In this reaction, this compound reacts with benzil and a base to create tetraphenylcyclopentadienone . This reaction is a key step in the synthesis of many complex organic molecules.

Result of Action

The primary result of the action of this compound is the creation of tetraphenylcyclopentadienone through the aldol condensation reaction . This compound has various applications in organic synthesis.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is recommended to keep the compound in a dry, cool, and well-ventilated place to maintain its stability . Additionally, it is critical to prevent water (moisture) from coming into contact with the reactants during the aldol condensation reaction .

Biochemical Analysis

Biochemical Properties

1,3-Diphenylacetone is frequently used in an aldol condensation reaction with benzil (a dicarbonyl) and base to create tetraphenylcyclopentadienone . This indicates that this compound can interact with enzymes and other biomolecules that facilitate aldol condensation reactions. The nature of these interactions is largely determined by the electrophilic central carbonyl carbon atom and the slightly nucleophilic adjacent carbon atoms .

Molecular Mechanism

The molecular mechanism of this compound is primarily related to its role in aldol condensation reactions . In these reactions, this compound can bind to biomolecules like benzil, leading to the formation of tetraphenylcyclopentadienone . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

1,3-Diphenylacetone can be synthesized through various methods:

Chemical Reactions Analysis

1,3-Diphenylacetone undergoes various chemical reactions, including:

Comparison with Similar Compounds

Properties

IUPAC Name

1,3-diphenylpropan-2-one
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InChI

InChI=1S/C15H14O/c16-15(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFKBXYGUSOXJGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O
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DSSTOX Substance ID

DTXSID5059244
Record name 2-Propanone, 1,3-diphenyl-
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Molecular Weight

210.27 g/mol
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Physical Description

Melting point = 35 deg C; [ChemIDplus] Light yellow or white crystalline solid; mp = 32-36 deg C; [Alfa Aesar MSDS], Solid, white or colourless crystals with a sweet, faint fruity-almond odour
Record name 1,3-Diphenyl-2-propanone
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Record name 1,3-Diphenyl-2-propanone
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Boiling Point

330.00 to 331.00 °C. @ 760.00 mm Hg
Record name 1,3-Diphenyl-2-propanone
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Solubility

insoluble in water; soluble in organic solvents, oils, very soluble (in ethanol)
Record name 1,3-Diphenyl-2-propanone
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CAS No.

102-04-5
Record name Dibenzyl ketone
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Record name 1,3-DIPHENYL-2-PROPANONE
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Melting Point

35 - 36 °C
Record name 1,3-Diphenyl-2-propanone
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Synthesis routes and methods I

Procedure details

A solution of racemic 1,3-diphenyl-1-propanol (1.26 g; 5.94 mmol) was dissolved in 10 mL of acetone, and Jones reagent was added until persistence of the orange color. After stirring for 30 min, the reaction was quenched by adding 2 mL of 2-propanol. The solvent was decanted away from the precipitated solids, which were washed with ethyl acetate. The combined organic fractions were washed with 2×20 mL of water, dried and concentrated. The crude product was filtered through a plug of silica gel, eluting with 25% ethyl acetate/hexane, to obtain 1.07 g (86%) of 1,3-diphenylpropanone as a white crystalline solid, 1H NMR (360 Mhz; CDCl3): d 3.09 (t, 2H, J=8.1); 3.33 (t, 2H, J=8.1); 7.29 (m, 5H); 7.49 (m, 3H); 7.98 (m, 2H).
Quantity
1.26 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Jones reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

General procedure for conversion of racemic 1-substituted alkanols to optically active 1-substituted alkanols via prochiral ketones. Exemplified for (1 R)-1,3-diphenyl-1-propanol. A solution of racemic 1,3-diphenyl-1-propanol (1.26 g; 5.94 mmol) was dissolved in 10 mL of acetone, and Jones reagent was added until persistence of the orange color. After stirring for 30 min, the reaction was quenched by adding 2 mL of 2-propanol. The solvent was decanted away from the precipitated solids, which were washed with ethyl acetate. The combined organic fractions were washed with 2×20 mL of water, dried and concentrated. The crude product was filtered through a plug of silica gel, eluting with 25% ethyl acetate/hexane, to obtain 1.07 g (86%) of 1,3-diphenylpropanone as a white crystalline solid, 1H NMR (360 Mhz; CDCl3): d 3.09 (t, 2H, 1=8.1); 3.33 (t, 2H, 1=8.1); 7.29 (m, 5H); 7.49 (m, 3H); 7.98 (m, 2H).
[Compound]
Name
racemic 1-substituted alkanols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1-substituted alkanols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ketones
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
(1 R)-1,3-diphenyl-1-propanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.26 g
Type
reactant
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Five
Name
Jones reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 1,3-Diphenylacetone?

A1: this compound has the molecular formula C15H14O and a molecular weight of 210.27 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: Researchers have utilized various spectroscopic techniques to characterize this compound, including Infrared (IR) spectroscopy, 1H Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). [, , , ] These techniques provide information about the compound's functional groups, proton environments, and fragmentation patterns, respectively. [, , , ]

Q3: What is the stability of this compound under different conditions?

A3: Research indicates that this compound exhibits stability under various conditions. It has been successfully utilized as a solvent for Poly(ether ether ketone) (PEEK) at high temperatures (320°C), demonstrating its thermal stability. [] Additionally, studies exploring its photochemical properties reveal insights into its behavior under light exposure. [, ]

Q4: How is this compound used in the synthesis of other compounds?

A4: this compound serves as a valuable starting material in organic synthesis. For instance, it has been employed in the preparation of:

  • Tetrahydrofuran derivatives: Reacting this compound with 1,2-dibromoethane in a phase-transfer catalytic system yields a tetrahydrofuran derivative. []
  • Functionalized 2-hydroxybenzophenones, 6H-benzo[c]chromenes, and benzo[c]coumarins: Reactions with 3-acylchromones and dimethyl 1,3-acetonedicarboxylate in the presence of DBU afford these compounds. [, ]
  • 1,2,3-Triazoles: this compound acts as a model substrate for investigating the chemoselectivity of metal-free routes to 1,2,3-triazoles. []
  • Phencyclone and Dihydrophencyclone: Base-promoted condensation reactions with phenanthrenequinone yield these compounds, with reaction conditions influencing product selectivity. []
  • Bis(triphenylcyclopentadienone)arylenes: These compounds are synthesized by reacting bis(phenylglyoxalyl)arylenes with this compound in ethanol. []

Q5: Does this compound exhibit catalytic properties?

A5: While this compound is not typically known for its catalytic properties, it plays a crucial role in the synthesis of catalysts. For example, it is a key precursor in synthesizing Shvo-type ruthenium complexes, which are known for their catalytic activity in various organic transformations. []

Q6: Have computational methods been employed to study this compound?

A6: While specific computational studies focusing solely on this compound are not extensively documented within the provided research papers, computational chemistry techniques are broadly applicable to organic molecules. Researchers could utilize molecular modeling and simulations to investigate its conformational properties, electronic structure, and potential interactions with other molecules.

Q7: What analytical methods are used to characterize and quantify this compound?

A7: Various analytical techniques are employed for the characterization and quantification of this compound and its derivatives. These include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to separate and identify this compound from complex mixtures, providing information about its retention time and mass fragmentation pattern. [, ]
  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers complementary separation capabilities to GC-MS, enabling the analysis of this compound and its derivatives in various matrices. [, ]
  • Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups present in this compound based on their characteristic vibrational frequencies. [, ]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly 1H NMR and 13C NMR, provides detailed information about the hydrogen and carbon environments within the molecule, aiding in structural elucidation. [, , ]

Q8: Is there information about the environmental impact and degradation of this compound?

A8: While specific details regarding the environmental fate and degradation of this compound are limited within the provided research papers, its use in explosive detection systems raises potential environmental concerns. [] Researchers could investigate its biodegradability, potential for bioaccumulation, and ecotoxicological effects to assess its environmental impact fully.

Q9: What are some historical milestones in the research of this compound?

A9: While specific historical milestones related to this compound are not extensively documented in the provided research, its use in diverse chemical reactions suggests a long history of study. Research on its photochemical properties, for instance, provides valuable insights into its reactivity and potential applications. [, ]

Q10: What are some cross-disciplinary applications of this compound?

A10: this compound finds applications in various disciplines, including:

  • Analytical Chemistry: Its use in developing explosive detection kits highlights its relevance in analytical applications. []
  • Materials Science: Its compatibility with PEEK showcases its potential in material science, particularly in developing high-performance polymers and aerogels. []

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